An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-(2-nitrophenyl)oxazole
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-(2-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Methyl-2-(2-nitrophenyl)oxazole. This molecule merges the biologically significant oxazole scaffold with the photochemically active 2-nitrophenyl moiety, presenting a unique profile for applications in medicinal chemistry and chemical biology. This document explores its structural characteristics, provides detailed hypothetical protocols for its synthesis and photochemical cleavage, and discusses its potential as a research tool, particularly as a photoremovable protecting group.
Introduction and Strategic Importance
4-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic aromatic compound featuring a five-membered oxazole ring substituted with a methyl group at the 4-position and a 2-nitrophenyl group at the 2-position. The oxazole nucleus is a cornerstone in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Its structure, containing both a hydrogen bond acceptor (nitrogen) and donor (oxygen in the ring), allows for diverse interactions with biological targets.[2]
The strategic incorporation of a 2-nitrophenyl group imparts significant functionality. Ortho-nitrobenzyl compounds are one of the most widely utilized classes of photoremovable protecting groups (PPGs), often referred to as "caging" groups.[4][5] Upon irradiation with UV light, these groups undergo an intramolecular rearrangement to release a protected functional group, offering precise spatiotemporal control over the activation of bioactive molecules.[6] This dual functionality makes 4-Methyl-2-(2-nitrophenyl)oxazole a compound of considerable interest for applications in drug delivery, assay development, and as a versatile synthetic intermediate. This guide will synthesize established chemical principles to delineate the properties and potential of this specific molecule, which is currently available for research purposes.[7]
Molecular Structure and Physicochemical Properties
The core structure consists of a planar, aromatic oxazole ring. The planarity is a result of the sp² hybridization of all ring atoms (3 carbons, 1 nitrogen, 1 oxygen).[2] The 2-nitrophenyl group introduces a potential for steric hindrance, which may influence the conformation and reactivity of the molecule.
Table 1: Physicochemical Properties of 4-Methyl-2-(2-nitrophenyl)oxazole
| Property | Value | Source/Method |
| CAS Number | 951884-48-3 | Santa Cruz Biotechnology[7] |
| Molecular Formula | C₁₀H₈N₂O₃ | Calculated |
| Molecular Weight | 204.18 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Inferred from similar compounds[8] |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Acetone, DMSO) | General chemical principles |
| pKa (conjugate acid) | < 0.8 | The parent oxazole is a weak base (pKa = 0.8). The electron-withdrawing nitrophenyl group will further decrease basicity.[9] |
Synthesis of 4-Methyl-2-(2-nitrophenyl)oxazole
The proposed workflow begins with commercially available 2-nitrobenzoic acid, converting it to the corresponding acylamino ketone intermediate, which is then cyclized to form the target oxazole.
Caption: Proposed synthetic workflow for 4-Methyl-2-(2-nitrophenyl)oxazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(1-oxopropan-2-yl)-2-nitrobenzamide (α-Acylamino Ketone Intermediate)
-
Acyl Chloride Formation: To a solution of 2-nitrobenzoic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction at room temperature for 2 hours until gas evolution ceases. Remove the solvent under reduced pressure to yield crude 2-nitrobenzoyl chloride.
-
Causality: Thionyl chloride or oxalyl chloride are standard reagents for converting carboxylic acids to more reactive acyl chlorides, necessary for the subsequent amidation. DMF catalyzes this reaction.
-
-
Amidation: Dissolve 1-aminopropan-2-one hydrochloride (1 eq.) and triethylamine (2.5 eq.) in DCM. Slowly add a solution of the crude 2-nitrobenzoyl chloride (1 eq.) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the amidation and the HCl salt of the amine starting material, driving the reaction to completion.
-
-
Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the α-acylamino ketone.
Step 2: Cyclodehydration to form 4-Methyl-2-(2-nitrophenyl)oxazole
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Cyclization: Add the purified α-acylamino ketone (1 eq.) to concentrated sulfuric acid at 0 °C. Stir the mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
-
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the final compound.
Spectroscopic Characterization (Predicted)
No specific spectroscopic data for this compound is publicly available. However, characteristic signals can be predicted based on its structure and data from analogous compounds.[8][11]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-8.2 (m, 1H, Ar-H), δ 7.6-7.8 (m, 3H, Ar-H), δ 7.4 (s, 1H, oxazole C5-H), δ 2.3 (s, 3H, -CH₃) | The aromatic protons on the nitrophenyl ring will appear in the downfield region. The oxazole C5-H proton will be a singlet. The methyl group protons will be a singlet around 2.3 ppm.[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C2-oxazole), δ ~148 (Ar-C-NO₂), δ ~140 (C4-oxazole), δ ~134, 132, 130, 124 (Ar-C), δ ~125 (C5-oxazole), δ ~12 (CH₃) | The oxazole C2 carbon is the most deshielded carbon in the ring. The carbon attached to the nitro group will also be significantly downfield. |
| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1600 (C=N), ~1520 & ~1350 (asymmetric & symmetric NO₂ stretch), ~1100 (C-O-C stretch) | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[11] |
| Mass Spec (EI) | m/z 204 (M⁺), 188 (M⁺ - O), 174 (M⁺ - NO), 158 (M⁺ - NO₂), 130 | Molecular ion peak at 204. Characteristic fragmentation would involve loss of oxygen, NO, and the entire nitro group. |
Chemical Reactivity
The reactivity of 4-Methyl-2-(2-nitrophenyl)oxazole is dictated by the interplay between the electron-deficient oxazole ring (due to the nitrophenyl group) and the photolabile nitro group.
Reactivity of the Oxazole Ring
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Stability: Oxazoles are generally thermally stable aromatic compounds.[12]
-
Electrophilic Substitution: The oxazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution.[3] The presence of the powerful electron-withdrawing 2-nitrophenyl group at the C2 position further deactivates the ring, making reactions like nitration or Friedel-Crafts highly unlikely.
-
Nucleophilic Substitution: While oxazoles are typically not reactive towards nucleophiles, the electron-withdrawing substituent at C2 makes this position susceptible to nucleophilic attack, though harsh conditions may be required.[3]
-
Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly when electron-donating groups are on the ring.[3] The electron-deficient nature of this specific oxazole may inhibit its participation as a diene but could potentially allow it to act as a dienophile in inverse-electron-demand cycloadditions.
Photochemical Reactivity: The 2-Nitrophenyl Group
The most significant chemical property of this molecule is its potential for photocleavage. The o-nitrobenzyl caging group is well-documented to release a carboxylic acid derivative upon UV irradiation (typically 350-365 nm).[4][5]
Caption: Mechanism of photochemical cleavage of a 2-nitrophenyl group.
Mechanism Explained:
-
Photoexcitation: Upon absorption of a UV photon, the nitro group is promoted to an excited state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position (in this case, the C2 of the oxazole ring is analogous), forming an aci-nitro intermediate.
-
Rearrangement and Cleavage: This intermediate undergoes a series of rearrangements, leading to the cleavage of the C-N bond and the formation of 2-nitrosobenzaldehyde and, in this case, a reactive 4-methyloxazole-2-yl species, which would likely be trapped by solvent. This process effectively "releases" the oxazole moiety.
Reduction of the Nitro Group
A standard and highly useful transformation is the reduction of the aromatic nitro group to an amine. This can be achieved using various reagents, such as:
-
Catalytic Hydrogenation: H₂, Pd/C in methanol or ethanol.
-
Metal/Acid Reduction: SnCl₂/HCl or Fe/HCl.
This reaction would yield 2-(2-aminophenyl)-4-methyloxazole , a valuable intermediate for synthesizing fused heterocyclic systems like benzimidazoles or for further functionalization.
Potential Applications in Research and Drug Development
-
Photolabile Probes and Caged Compounds: The primary application lies in its use as a photolabile precursor. It can be incorporated into larger molecules to "cage" a specific functionality. For example, if the oxazole itself is part of a bioactive pharmacophore, its activity could be masked until light-triggered release. This is invaluable for studying biological processes with high temporal and spatial resolution.[5]
-
Medicinal Chemistry Scaffold: The 2-(aminophenyl)oxazole derivative (obtained after nitro reduction) is a versatile scaffold. The aniline moiety can be readily derivatized to explore structure-activity relationships (SAR) in drug discovery programs targeting kinases, proteases, or other enzymes.
-
Synthetic Intermediate: The compound serves as a building block in organic synthesis. The predictable reactivity of both the oxazole and the nitrophenyl group allows for its strategic incorporation and subsequent transformation into more complex molecular architectures.
Conclusion
4-Methyl-2-(2-nitrophenyl)oxazole is a molecule with a rich chemical character defined by the dual nature of its substituents. While the oxazole core provides a stable, biologically relevant platform, the 2-nitrophenyl group introduces a powerful photochemical switch. This unique combination makes it a highly valuable tool for researchers in chemical biology for developing caged compounds and for medicinal chemists as a versatile scaffold for the synthesis of novel therapeutics. The synthetic and reactive pathways outlined in this guide provide a solid foundation for its exploration and application in advanced scientific research.
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